Cas no 1261857-08-2 (3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
-
- Inchi: 1S/C13H7F6NO2/c14-12(15,16)11-10(21)6-5-9(20-11)7-1-3-8(4-2-7)22-13(17,18)19/h1-6,21H
- InChI Key: SPXNKAIHBVWGBM-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=CC(C2C=CC(=CC=2)OC(F)(F)F)=N1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 365
- XLogP3: 4.3
- Topological Polar Surface Area: 42.4
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001323-250mg |
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261857-08-2 | 97% | 250mg |
659.60 USD | 2021-06-10 | |
| Alichem | A024001323-500mg |
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261857-08-2 | 97% | 500mg |
1,009.40 USD | 2021-06-10 | |
| Alichem | A024001323-1g |
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine |
1261857-08-2 | 97% | 1g |
1,747.20 USD | 2021-06-10 |
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
3-Hydroxy-6-(4-(Trifluoromethoxy)Phenyl)-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview
The compound 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine, also known by its CAS number 1261857-08-2, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique pyridine ring structure, which is substituted with a hydroxyl group at the 3-position, a trifluoromethyl group at the 2-position, and a trifluoromethoxy-substituted phenyl group at the 6-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and fluorination techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been pivotal in constructing the biaryl system within this molecule. Additionally, the introduction of trifluoromethyl and trifluoromethoxy groups has been achieved via electrophilic fluorination methods, which are both environmentally friendly and scalable for industrial production.
The electronic properties of 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine make it an excellent candidate for applications in optoelectronic materials. The trifluoromethyl group at the 2-position significantly increases the electron-withdrawing effect on the pyridine ring, enhancing its ability to act as an electron acceptor in organic semiconductors. This property has been exploited in the development of advanced organic photovoltaic (OPV) devices, where this compound serves as an electron transport layer material. Recent studies have demonstrated that incorporating this compound into OPV devices can lead to improved charge separation efficiency and overall device performance.
In the pharmaceutical industry, this compound has shown promise as a lead molecule for drug discovery. The hydroxyl group at the 3-position provides opportunities for further functionalization, enabling researchers to explore its potential as a bioisostere or a scaffold for drug delivery systems. Furthermore, the trifluoromethoxy group at the phenyl ring introduces additional electronic complexity, which can be leveraged to optimize pharmacokinetic properties such as solubility and bioavailability.
The synthesis and characterization of 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine have been extensively documented in recent scientific literature. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, to confirm its molecular structure and purity. These studies have also provided insights into its thermal stability, optical properties, and reactivity under various conditions.
In conclusion, 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool for advancing research in materials science, pharmaceuticals, and beyond. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
1261857-08-2 (3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)